2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide
Description
This compound features a benzo[c]pyrimido[4,5-e][1,2]thiazine core substituted with an ethyl group at position 6, a sulfone group at position 5, and a thioacetamide-mesityl moiety at position 2. The mesityl (2,4,6-trimethylphenyl) group contributes steric bulk and lipophilicity, while the sulfone enhances electronic stability. Though direct synthesis details are unavailable, analogous methods involve thioether formation via nucleophilic substitution or coupling reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-5-27-18-9-7-6-8-17(18)22-19(32(27,29)30)12-24-23(26-22)31-13-20(28)25-21-15(3)10-14(2)11-16(21)4/h6-12H,5,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIVEKFYBLNDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the ethyl group: This is achieved through alkylation reactions.
Oxidation to form the dioxido group: This step typically involves the use of oxidizing agents.
Thioether formation: The thioether linkage is introduced through a nucleophilic substitution reaction.
Acetamide formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed to modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can occur at the thioether linkage.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.
Scientific Research Applications
2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzo[c]pyrimido[4,5-e][1,2]thiazine Family
Compound : 2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide
- Key Differences :
- Substituent at position 6 : 4-Methylbenzyl vs. ethyl in the target compound.
- Aryl group on acetamide : m-Tolyl (3-methylphenyl) vs. mesityl (2,4,6-trimethylphenyl).
- The ethyl group may enhance solubility compared to the bulkier 4-methylbenzyl substituent.
Thiazolo[3,2-a]pyrimidine Derivatives ()
Compounds :
- 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
- The mesityl group’s steric bulk contrasts with the planar benzylidene substituents in 11a/b, which may influence π-π stacking interactions in biological targets.
Benzothiazole Hybrids with Thioacetamide Moieties ()
Compound : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Structural Overlap : Both compounds feature thioacetamide linkers.
- Key Differences :
- Core : Benzo[d]thiazole vs. benzo[c]pyrimidothiazine.
- Substituents : Nitro and phenylureido groups in 6d vs. ethyl, sulfone, and mesityl in the target.
- Both compounds’ thioether linkages suggest synthetic compatibility with nucleophilic substitution reactions.
Biological Activity
2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds and specifically features a thiazine derivative, which is known for various biological activities including antimicrobial and anticancer properties.
Structural Characteristics
The compound is characterized by:
- A benzo[c]pyrimido[4,5-e][1,2]thiazin core.
- A thioether group.
- An acetamide moiety.
These structural elements suggest significant potential for interaction with biological targets, leading to various pharmacological effects.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit notable antimicrobial activity. The structural characteristics of heterocycles like this compound often correlate with their ability to inhibit microbial growth. For instance, related compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus at concentrations as low as 1.6 mg/mL .
| Bacterial Strain | Inhibition Concentration (mg/mL) |
|---|---|
| E. coli | 1.6 |
| Staphylococcus aureus | 1.6 |
| Bacillus subtilis | 0.833 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds with similar structural features have demonstrated cytotoxic effects against several cancer cell lines. For example, derivatives of related thiazine compounds have shown IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in critical biochemical pathways. Similar compounds have been shown to inhibit enzymes that play a role in tumor progression and microbial metabolism.
Case Studies
Several case studies have highlighted the efficacy of thiazine derivatives in treating infections and cancer:
- Antimicrobial Study : A study on thiazine derivatives demonstrated significant inhibition of bacterial growth at varying concentrations, confirming their potential as antibacterial agents .
- Cytotoxicity Assessment : Research indicated that certain derivatives exhibited strong cytotoxicity against human cancer cell lines, suggesting that modifications to the core structure could enhance therapeutic efficacy .
Q & A
Q. What are the key structural features and classification of this compound?
The compound belongs to the thiazine derivative and acetamide classes. Its core structure includes a benzo[c]pyrimido[4,5-e][1,2]thiazin ring system with a 5,5-dioxido group, an ethyl substituent at position 6, and a mesityl (2,4,6-trimethylphenyl) acetamide moiety. The thioether linkage between the thiazin and acetamide groups enhances its potential for biological interactions .
Q. What are the critical steps in synthesizing this compound?
Synthesis involves multi-step organic reactions:
- Formation of the pyrimido-thiazin core via cyclization of precursor heterocycles.
- Introduction of the ethyl group and sulfone moiety under controlled oxidation (e.g., using hydrogen peroxide).
- Thiolation and coupling with mesityl acetamide via nucleophilic substitution. Key conditions include anhydrous solvents (e.g., DMF), temperatures between 60–100°C, and catalysts like triethylamine. Reaction progress is monitored via TLC and HPLC .
Q. Which analytical methods are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC for purity assessment (>95% typically required for biological testing).
- X-ray crystallography (using SHELX/ORTEP software) for resolving stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves closely eluting byproducts .
Q. What structure-activity relationships (SAR) are observed in analogs of this compound?
Modifying substituents impacts bioactivity:
| Substituent Position | Group | Effect on IC₅₀ (Kinase Inhibition) |
|---|---|---|
| 6 (R₁) | Ethyl | Optimal balance of lipophilicity and target binding . |
| Thioether (S-linker) | – | Critical for maintaining enzymatic inhibition potency . |
| Mesityl (R₂) | Methyl groups | Enhance metabolic stability by reducing CYP450 interactions . |
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays.
- Cell line specificity : Differences in membrane permeability (e.g., P-gp expression in cancer cells).
- Metabolic stability : Use hepatic microsome assays to compare degradation rates .
Q. What role do substituents play in modulating chemical reactivity?
- Ethyl group (position 6) : Electron-donating effect stabilizes the sulfone moiety during oxidation.
- Mesityl group : Steric hindrance reduces unwanted nucleophilic attacks on the acetamide carbonyl.
- Thioether linkage : Prone to oxidation (e.g., to sulfoxide), requiring inert atmospheres during storage .
Q. What mechanistic insights can molecular docking provide?
Docking studies (using AutoDock Vina or Schrödinger Suite) reveal:
- High-affinity binding to kinase ATP pockets (e.g., RIPK2) via hydrogen bonds with backbone amides.
- Sulfone and thioether groups participate in hydrophobic interactions with conserved residues (e.g., Leu24, Val26) .
Q. How does this compound compare to structurally similar derivatives?
Q. What strategies ensure stability during long-term storage?
- Lyophilization : Prevents hydrolysis of the sulfone group.
- Dark, anhydrous conditions : Avoids photodegradation and oxidation.
- Additives : 1–2% trehalose or mannitol as cryoprotectants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
